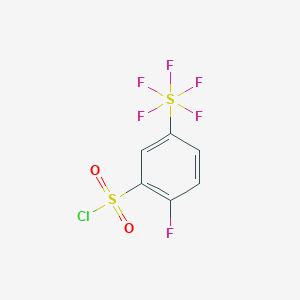

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride

Descripción general

Descripción

“2-Fluoro-5-(pentafluorosulfur)benzoic acid” is a derivative of benzoic acid and contains a fluorine atom at position 2 and a pentafluorosulfur (SF5) group at position 5 of the aromatic ring . It has gained considerable attention in the fields of chemistry, biology, and material science.

Synthesis Analysis

Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Molecular Structure Analysis

The structure of fluorinated compounds is unique due to the presence of fluorine atoms. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-(pentafluorosulfur)benzoic acid” include a molecular weight of 266.16, and it is a solid at ambient temperature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Ortho-Substituted Pentafluorosulfanylbenzenes : The compound has been used in the preparation of ortho-substituted pentafluorosulfanylbenzenes through oxidative fluorination and nucleophilic substitution reactions (Sipyagin et al., 2001).

Formation of Sulfonic Esters and Amides : It is involved in the synthesis of various sulfonic esters, sulfomorpholide, sulfonamides, and sodium salts, demonstrating the ability of the sulfonyl group to transmit electronic effects (Fedyunyaeva & Shershukov, 1993).

Reactions with Fluorinated Benzenes : This compound reacts with fluorinated benzenes containing 1-5 fluorine atoms, leading to various imidoyl chlorides, azomethines, and polyfluorinated tetrahydroquinazoline-diones (Petrova et al., 2002).

Use in SNAr Fluorination Reactions : It is utilized in the development of practical approaches for in situ generation of anhydrous fluoride salts, facilitating nucleophilic aromatic substitution (SNAr) reactions (Cismesia et al., 2017).

Synthesis of Difluoromethylthiolated Molecules : The compound aids in the introduction of (benzenesulfonyl)difluoromethylsulfanyl group in electrophilic manner and facilitates the synthesis of difluoromethylthiolated molecules (Ismalaj et al., 2016).

Synthesis of Novel (Poly)halo-Substituted Diarylsulfones : It is used in the palladium-catalyzed C–H bond sulfonylation of 2-arylpyridines to produce (poly)halo-substituted diarylsulfones, demonstrating tolerance for various C–halo bonds (Sasmal et al., 2018).

Synthesis of N-Substituted Phenyl Benzenesulfonylureas : The chemical serves as a precursor in the synthesis of N-substituted phenyl-4-fluoride and trifluoromethyl benzenesulfonylureas (Ta-n, 2015).

Environmental and Analytical Studies

Environmental Properties of Pentafluorosulfanyl Compounds : Studies on the environmental properties of pentafluorosulfanyl compounds, including water solubilities, partitioning coefficients, and photodegradation, have been conducted (Jackson & Mabury, 2009).

NMR Studies of Carbonic Anhydrase Complexes : Nuclear magnetic resonance (NMR) studies have been performed on complexes formed by 2-fluoro-, 3-fluoro-, and 2,5-difluorobenzenesulfonamide with human carbonic anhydrases, providing insights into inhibitor/enzyme interactions (Dugad et al., 1989).

Voltammetric Reduction Studies : The compound has been investigated in voltammetric reduction studies, contributing to the understanding of the reduction process in organic electrochemistry (Sanecki & Kaczmarski, 1999).

Safety And Hazards

Direcciones Futuras

Fluorinated compounds continue to expand rapidly in medicinal applications, in part because of new developments in fluorine chemistry that extend the range of compounds that can readily be prepared with fluorine substitution, and because of the increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

Propiedades

IUPAC Name |

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF6O2S2/c7-16(14,15)6-3-4(1-2-5(6)8)17(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBFDJWRSPJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(pentafluorosulfur)-benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

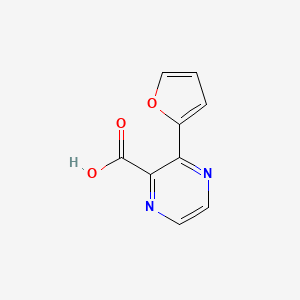

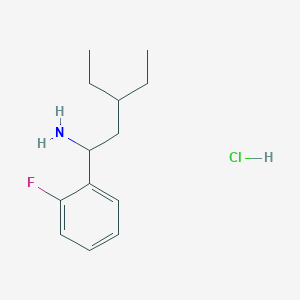

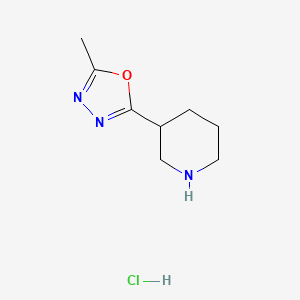

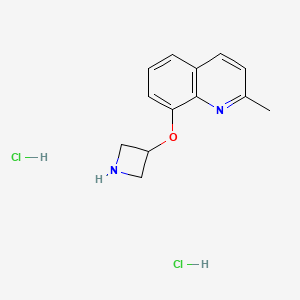

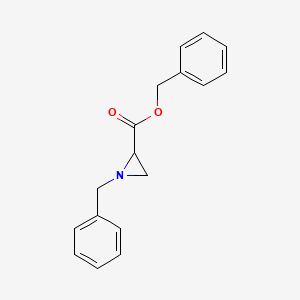

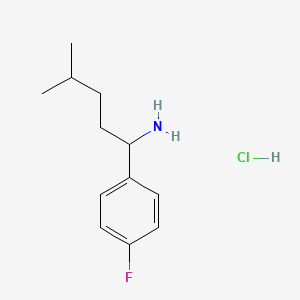

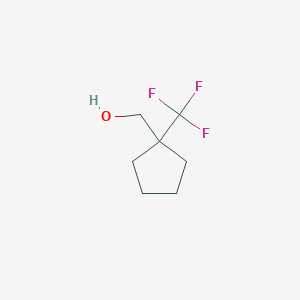

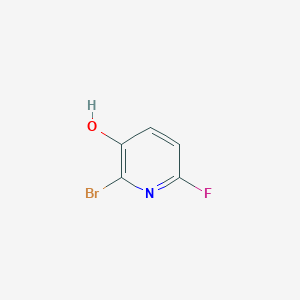

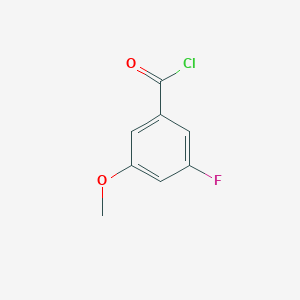

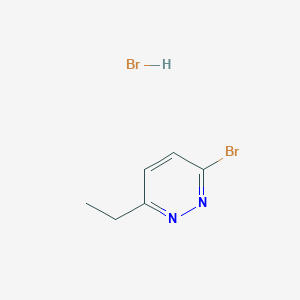

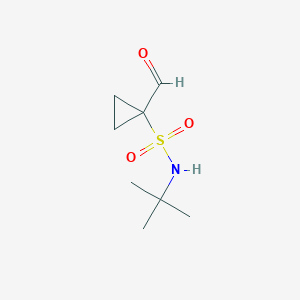

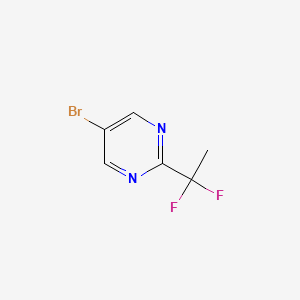

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.